molecular formula C17H10Cl2N4O5 B11955861 (1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

(1E)-1-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(2,4-dinitrophenyl)hydrazine

Cat. No.: B11955861
M. Wt: 421.2 g/mol
InChI Key: BSIICXHGXSNQIU-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is a synthetic organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE typically involves the condensation reaction between a hydrazine derivative and an aldehyde or ketone. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions and purification steps is crucial to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism by which N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The pathways involved can include inhibition of enzyme activity, modulation of signal transduction, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-DICHLORO-PHENYL)-HYDRAZINE: A related compound with similar structural features.

    N’-(2,4-DINITRO-PHENYL)-HYDRAZINE: Another related compound with nitro groups.

Uniqueness

N-(5-(2,4-DICHLORO-PH)-FURAN-2-YLMETHYLENE)-N’-(2,4-DINITRO-PHENYL)-HYDRAZINE is unique due to the presence of both dichloro and dinitro substituents, which can influence its chemical reactivity and biological activity. The combination of these functional groups may result in distinct properties compared to other hydrazones.

Properties

Molecular Formula

C17H10Cl2N4O5

Molecular Weight

421.2 g/mol

IUPAC Name

N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2,4-dinitroaniline

InChI

InChI=1S/C17H10Cl2N4O5/c18-10-1-4-13(14(19)7-10)17-6-3-12(28-17)9-20-21-15-5-2-11(22(24)25)8-16(15)23(26)27/h1-9,21H/b20-9+

InChI Key

BSIICXHGXSNQIU-AWQFTUOYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.